molecular formula C9H11F2NO2 B1310901 4-(Difluoromethoxy)-3-ethoxyaniline CAS No. 832740-41-7

4-(Difluoromethoxy)-3-ethoxyaniline

Cat. No.: B1310901
CAS No.: 832740-41-7
M. Wt: 203.19 g/mol
InChI Key: VHQPLOXJAZUAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Fluorinated Anilines in Contemporary Chemical Science

The incorporation of fluorine into organic molecules has become a pivotal strategy in modern chemical science, particularly in the development of bioactive compounds. nih.gov Fluorinated anilines, as a class, are important intermediates in the synthesis of active pharmaceutical ingredients and agrochemicals. google.com The introduction of fluorine or fluorine-containing moieties can profoundly alter the physicochemical and biological properties of a parent compound. nih.govnih.gov This is attributed to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. mdpi.com

The presence of fluorine can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com For instance, replacing a hydrogen atom with fluorine can block metabolic pathways, thereby increasing a drug's half-life. mdpi.com Consequently, the development of efficient methods for synthesizing fluorinated compounds, including anilines, is an area of intensive research. nih.govacs.org Methodologies for their preparation are varied, including the nitration of fluorinated aromatics followed by reduction, and the Halex reaction (chlorine-fluorine exchange) on chloronitrobenzenes with subsequent hydrogenation. google.com The study of fluorinated anilines also extends to understanding their biodehalogenation pathways, which can involve metabolic activation to reactive intermediates like quinoneimines. nih.gov

Significance of Difluoromethoxy and Ethoxy Moieties in Aromatic Systems

The specific substituents on the aniline (B41778) ring, the difluoromethoxy (-OCF₂H) and ethoxy (-OCH₂CH₃) groups, are crucial to the chemical character of 4-(Difluoromethoxy)-3-ethoxyaniline.

The difluoromethoxy group is a highly sought-after functional group in medicinal chemistry. nih.gov It is recognized for its ability to modulate a molecule's properties in several beneficial ways. The -OCF₂H group is a lipophilic moiety that can enhance a compound's ability to cross cell membranes. nih.gov It also acts as a moderate electron-withdrawing group through both inductive (field) and resonance effects. nuph.edu.uanuph.edu.uaresearchgate.net This electronic influence can fine-tune the reactivity of the aromatic ring and the basicity of the aniline nitrogen. The difluoromethoxy group is considered a bioisostere of other functional groups, allowing for the optimization of a molecule's biological activity and pharmacokinetic profile. nih.gov

The ethoxy group , an ether linkage, also plays a significant role in modifying a molecule's properties. fiveable.menumberanalytics.com Ethers are generally stable and can improve a compound's lipophilicity, which is crucial for its absorption and distribution within biological systems. numberanalytics.com The oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, potentially influencing interactions with biological targets like enzymes and receptors. fiveable.menih.gov The presence of an ethoxy group can affect a compound's physical properties such as boiling point and solubility. fiveable.me In medicinal chemistry, the strategic placement of an ethoxy group can be critical for a drug's efficacy and can influence its metabolic pathways. nih.gov

Overview of Research Trajectories for the Compound

Research involving this compound is primarily focused on its use as a specialized building block in organic synthesis. The unique combination of the electron-withdrawing difluoromethoxy group and the electron-donating (by resonance) ethoxy group on the same aromatic ring creates a molecule with distinct electronic and steric properties. This makes it a valuable intermediate for creating more complex molecules with precisely tuned characteristics.

Current and potential research trajectories for this compound include:

Synthesis of Novel Bioactive Molecules: The primary application of this compound is likely as a precursor in the synthesis of new pharmaceutical and agrochemical candidates. The aniline functional group is readily transformable into a wide variety of other functionalities, allowing for its incorporation into diverse molecular scaffolds.

Structure-Activity Relationship (SAR) Studies: This compound is an ideal candidate for use in SAR studies. acs.org By incorporating this aniline into a known bioactive scaffold, chemists can systematically probe the effects of the combined difluoromethoxy and ethoxy substitution pattern on biological activity. This helps in understanding the specific interactions of these groups within a receptor's binding site.

Development of Advanced Materials: Substituted anilines are also used in the development of organic materials, such as polymers and dyes. The specific electronic properties conferred by the fluorinated and ether groups could be exploited to create materials with novel optical or electronic properties.

While specific, large-scale studies on this compound itself are not widely published, its value is understood in the context of creating a diverse library of compounds for screening and development. The synthesis of this and similar compounds is often driven by the need for novel starting materials in drug discovery programs. For example, a patent for the preparation of 4-(difluoromethoxy)aniline (B1299965) highlights its importance as an intermediate for pharmaceuticals like pantoprazole. google.com The synthetic route to this compound would likely follow established methods for the synthesis of substituted anilines, potentially involving the reduction of a corresponding nitroaromatic precursor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(difluoromethoxy)-3-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2/c1-2-13-8-5-6(12)3-4-7(8)14-9(10)11/h3-5,9H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQPLOXJAZUAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201279317
Record name 4-(Difluoromethoxy)-3-ethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-41-7
Record name 4-(Difluoromethoxy)-3-ethoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)-3-ethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 4 Difluoromethoxy 3 Ethoxyaniline

Established Synthetic Pathways and Key Precursors

The construction of 4-(difluoromethoxy)-3-ethoxyaniline typically relies on a foundational strategy where the aniline (B41778) moiety is formed in the final step from a corresponding nitro-precursor. The synthesis of this precursor involves the sequential installation of the ether groups.

Reductive Amination Strategies for Nitro-Precursors

A primary and well-established method for synthesizing anilines is the reduction of a nitroaromatic compound. For the target molecule, the key precursor is 4-(difluoromethoxy)-3-ethoxy-1-nitrobenzene . The synthesis of this precursor can be envisioned starting from 3-ethoxy-4-nitrophenol, which is then subjected to difluoromethoxylation. The final and critical step is the reduction of the nitro group to an amine.

Several reliable methods exist for this transformation:

Catalytic Hydrogenation: This method involves reacting the nitro-precursor with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). It is a clean and efficient method, though care must be taken as it can also reduce other functional groups.

Metal-Acid Systems: A common and effective method involves the use of a metal, like iron (Fe) or tin (Sn), in an acidic medium such as acetic acid or hydrochloric acid. For instance, metallic iron is oxidized from its elemental state (Fe⁰) to Fe³⁺ while reducing the nitro group.

Hydrazine (B178648) Reduction: A patented method for a similar compound, 4-(difluoromethoxy)aniline (B1299965), utilizes a co-catalyst system of ferric oxide and activated carbon with hydrazine and water as the reducing agents. Current time information in Bangalore, IN. This approach achieves high yields, with the total recovery for the two-step synthesis (difluoromethoxylation followed by reduction) reaching 90%. Current time information in Bangalore, IN.

Etherification Approaches for Difluoromethoxy Installation

The introduction of the difluoromethoxy (-OCHF₂) group is a critical step in the synthesis. This is typically achieved via the O-difluoromethylation of a corresponding phenol (B47542). For the synthesis of the nitro-precursor, 4-(difluoromethoxy)-3-ethoxy-1-nitrobenzene, the starting material would be 3-ethoxy-4-nitrophenol.

The difluoromethoxylation reaction can be accomplished using several reagents and conditions:

Chlorodifluoromethane (B1668795) (CHClF₂): A common industrial method involves bubbling chlorodifluoromethane gas through a solution of the phenol under basic conditions. google.comgoogle.com For example, 3,4-dihydroxybenzaldehyde (B13553) can be selectively difluoromethylated at the 4-position hydroxyl group using CHClF₂ in the presence of a base like sodium hydroxide (B78521) and a phase-transfer catalyst such as n-butylammonium bromide. google.com

Sodium Chlorodifluoroacetate (ClCF₂COONa): This reagent serves as a carbene precursor. Upon heating, it decarboxylates to generate difluorocarbene (:CF₂), which is then trapped by the phenoxide. This method has been successfully used to synthesize 3-hydroxy-4-(difluoromethoxy)benzaldehyde from 3,4-dihydroxybenzaldehyde in high yield. google.com The reaction is typically performed in a solvent like DMF, sometimes with water, at elevated temperatures (80-100 °C). google.comchemicalbook.com

The ethoxy group is generally installed prior to the difluoromethoxylation via a standard Williamson ether synthesis on a suitable dihydroxy-precursor. For instance, the synthesis of 3-ethoxy-4-decyloxy nitrobenzene (B124822) involves reacting 3-hydroxy-4-decyloxy nitrobenzene with an ethylating agent in the presence of a base. google.com

Table 1: Key Synthetic Precursors and Reagents

Compound NameStructureRole in SynthesisCAS NumberMolecular FormulaMolecular Weight (g/mol)
4-(Difluoromethoxy)-3-ethoxy-1-nitrobenzeneChemical structure of 4-(Difluoromethoxy)-3-ethoxy-1-nitrobenzeneDirect precursor to the target anilineNot readily availableC₉H₉F₂NO₄233.17
3-Ethoxy-4-nitrophenolChemical structure of 3-Ethoxy-4-nitrophenolPhenolic precursor for difluoromethoxylation65341-65-3C₈H₉NO₄183.16
ChlorodifluoromethaneChemical structure of ChlorodifluoromethaneDifluoromethylating agent75-45-6CHClF₂86.47
Sodium ChlorodifluoroacetateChemical structure of Sodium ChlorodifluoroacetateDifluoromethylating agent1895-21-2C₂ClF₂NaO₂152.46

Analogous Synthetic Transformations and Their Applicability

Beyond the primary route, other modern synthetic methods can be adapted for the synthesis of this compound. These analogous transformations offer alternative pathways that may provide advantages in terms of substrate scope or reaction conditions.

Nucleophilic Aromatic Substitution in Related Difluoromethoxylated Anilines

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction class in organic chemistry. wikipedia.org For SₙAr to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group.

In the context of difluoromethoxylated anilines, the difluoromethoxy group is electron-withdrawing, which can facilitate SₙAr reactions. However, the aniline (or amino) group is a strong electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, SₙAr is more applicable to precursors before the amine functionality is introduced (e.g., nitro- or cyano-substituted rings) or if the amine is protected with a strong EWG. For instance, in a molecule like 2-ethoxy-3,4-difluoro-1-nitrobenzene, the fluorine atoms could potentially serve as leaving groups for an SₙAr reaction with a nucleophile, guided by the activating effect of the nitro group. nih.gov

Palladium-Catalyzed Coupling Reactions for Aryl Ether Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-heteroatom bonds. The Buchwald-Hartwig amination is a well-known method for C-N bond formation. wikipedia.orgorganic-chemistry.org An analogous reaction, the Buchwald-Hartwig etherification, can be used to form the aryl ether bonds present in the target molecule. youtube.com

This strategy could be applied in two ways:

Formation of the Ethoxy Ether: Couple 4-(difluoromethoxy)-3-bromoaniline with ethanol (B145695) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, DPPF), and a base.

Formation of the Difluoromethoxy Ether: Couple a 3-ethoxy-4-bromo-substituted precursor with a difluoromethoxide source.

These reactions often proceed under milder conditions than classical methods like the Ullmann condensation and offer broad functional group tolerance. youtube.com The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation, and finally reductive elimination to yield the aryl ether and regenerate the catalyst. libretexts.org

Amine Synthesis from Protected Aldehydes and Nitriles

An alternative route to the aniline involves the transformation of a carbonyl group. This pathway would begin with a substituted benzaldehyde, such as 4-(difluoromethoxy)-3-ethoxybenzaldehyde (B64093) .

The synthesis could proceed via two main approaches:

Conversion to Nitrile and Reduction: The aldehyde can be converted into a nitrile (-CN) group. libretexts.org This is often done by first forming an aldoxime with hydroxylamine (B1172632), followed by dehydration. The resulting nitrile can then be reduced to a primary amine (-CH₂NH₂) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. More relevant to forming an aniline (-NH₂) directly, the aldehyde can be converted to an oxime, which then undergoes a Beckmann rearrangement or similar transformation, though this is less direct. A more direct conversion of an aromatic aldehyde to a nitrile can be achieved using various modern reagents. google.com The nitrile group itself can then be reduced to the amine.

Direct Reductive Amination: Reductive amination involves the reaction of an aldehyde or ketone with an amine source, typically ammonia (B1221849) or a primary amine, to form an imine in situ, which is then immediately reduced to the amine. masterorganicchemistry.comorganic-chemistry.org Using ammonia as the nitrogen source, 4-(difluoromethoxy)-3-ethoxybenzaldehyde could be converted directly to the corresponding benzylamine, which is not the target aniline. However, related transformations on different substrates can lead to anilines. A more plausible route is the conversion of the aldehyde to a phenol via the Baeyer-Villiger oxidation, followed by installation of the amine.

The synthesis of the key aldehyde precursor, 4-(difluoromethoxy)-3-ethoxybenzaldehyde, can be achieved from 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin) via difluoromethoxylation using methods described in section 2.1.2. chemicalbook.com

Table 2: Analogous Reaction Conditions and Transformations

TransformationKey Reagents & CatalystsTypical ConditionsApplicability to Target Synthesis
Reductive AminationAldehyde/Ketone, NH₃ or Amine, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)Mild conditions, often one-potApplicable for converting a precursor aldehyde to an amine, though may require multiple steps for aniline synthesis. masterorganicchemistry.comorganic-chemistry.org
Buchwald-Hartwig EtherificationAryl Halide, Alcohol, Pd Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base (e.g., NaOtBu)Inert atmosphere, 25-100 °CHighly applicable for forming either the ethoxy or difluoromethoxy C-O bond. youtube.com
Aldehyde to Nitrile ConversionAldehyde, Hydroxylamine, Dehydrating AgentVaries with methodCan be a key step in a multi-step sequence from an aldehyde precursor. libretexts.org
Nitro Group ReductionNitro-Aromatic, Fe/HCl, SnCl₂, or H₂/Pd-CVaries from room temp to refluxA standard and highly reliable method for the final step to form the aniline.

Novel and Emerging Synthetic Routes

The synthesis of this compound, a compound of interest in various chemical industries, has been the subject of research focusing on the development of efficient and innovative synthetic methodologies. These emerging routes aim to overcome the limitations of traditional methods, offering milder reaction conditions, higher yields, and greater functional group tolerance. Key areas of innovation include the application of photoredox catalysis for direct C-H functionalization, the use of novel reactive intermediates, and the optimization of reaction parameters for large-scale industrial production.

Visible-Light Photoredox Catalysis in Difluoromethoxylation

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the formation of carbon-fluorine bonds, including the introduction of the difluoromethoxy group onto aromatic rings. mdpi.com This methodology utilizes light energy to drive chemical reactions under mild conditions, often at room temperature, which is a significant advantage over traditional high-temperature methods. exlibrisgroup.com

Recent research has demonstrated the direct C(sp²)-H difluoromethoxylation of arenes and heteroarenes using a stable pyridinium-based reagent under blue light irradiation. nih.gov This approach avoids the need for pre-functionalized starting materials, a common requirement in classical cross-coupling reactions.

The general mechanism involves a photocatalyst, which, upon absorbing visible light, becomes excited. This excited-state photocatalyst can then engage in single-electron transfer (SET) processes with the difluoromethoxylating agent. This generates a difluoromethoxy radical (•OCHF₂) which can then add to the aniline derivative.

A key development in this area is the use of a shelf-stable radical difluoromethoxylating reagent, 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, which can be prepared in a single step from the corresponding pyridine (B92270) N-oxide. nih.gov This reagent, in combination with a suitable photocatalyst, allows for the direct functionalization of a wide array of substrates, including those with sensitive functional groups. nih.gov The optimization of photocatalyst concentration is crucial, as both too dilute and too concentrated solutions can lead to decreased reaction rates and inefficiency. youtube.com

Table 1: Key Features of Visible-Light Photoredox Difluoromethoxylation

Feature Description Source(s)
Energy Source Visible light (e.g., blue LEDs) nih.gov
Reaction Type Direct C(sp²)-H Functionalization nih.gov
Key Reagent Shelf-stable pyridinium-based difluoromethoxylating agent nih.gov
Catalyst Photoredox catalyst (e.g., iridium or ruthenium complexes, organic dyes) mdpi.comexlibrisgroup.com
Conditions Mild, often room temperature mdpi.com

| Advantages | High functional group tolerance, avoids pre-functionalization | nih.gov |

Generation of Difluoromethoxylated Ketenimines as Intermediates

A novel synthetic strategy involves the in situ generation of difluoromethoxylated ketenimines as versatile intermediates. nih.govacs.org These highly reactive species provide a new pathway to access a variety of difluoromethoxylated molecules. nih.gov This method is significant as it expands the toolkit for incorporating the emergent fluorinated group (EFG) -OCHF₂ into complex structures. researchgate.net

The process begins with an α-(difluoromethoxy)ketone, which is converted to its corresponding oxime. researchgate.net Subsequent treatment of the oxime with an activating agent, such as triflic anhydride, in the presence of a base, initiates a Beckmann rearrangement. researchgate.net This rearrangement does not lead to a stable amide but instead forms a nitrilium ion. Deprotonation of this ion generates the transient difluoromethoxylated ketenimine intermediate. nih.govresearchgate.net

The reactivity of this ketenimine is then harnessed by introducing various nucleophiles. The addition of nucleophiles to the central carbon of the ketenimine allows for the construction of a diverse library of compounds containing the difluoromethoxy moiety. acs.org This modularity, stemming from the variety of both the initial ketone and the subsequent nucleophile, makes it a powerful tool for medicinal and materials chemistry. nih.govresearchgate.net

Table 2: Synthesis via Difluoromethoxylated Ketenimine Intermediate

Step Description Key Reagents/Conditions Source(s)
1. Oxime Formation Conversion of an α-(difluoromethoxy)ketone to the corresponding oxime. Hydroxylamine researchgate.net
2. Ketenimine Generation Beckmann rearrangement of the oxime to form the ketenimine intermediate in situ. Triflic anhydride, Base nih.govresearchgate.net
3. Nucleophilic Addition Trapping of the ketenimine intermediate with a suitable nucleophile. Various nucleophiles (e.g., amines, alcohols, thiols) nih.govacs.org

| 4. Product Formation | Formation of the final α-difluoromethoxylated product. | Workup/Purification | researchgate.net |

Industrial Production Methods and Optimization Parameters

While specific industrial-scale synthesis data for this compound is proprietary, general principles for the optimization of substituted aniline production are well-established and applicable. The goal of industrial optimization is to maximize yield, purity, and throughput while minimizing costs, energy consumption, and waste generation.

Key parameters that are typically optimized include the choice of solvent, catalyst loading, base, reaction time, and temperature. researchgate.net For instance, in related aniline syntheses, solvent-free conditions have sometimes been found to provide the best yields. researchgate.net The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) or stronger organic bases like potassium tert-butoxide (KOtBu) being common options, the selection of which can significantly impact product yield. researchgate.net

Catalyst selection and loading are paramount. For many C-N bond-forming reactions used to produce anilines, transition metal catalysts (e.g., based on palladium or copper) are employed. beilstein-journals.org Optimizing the catalyst loading is a balancing act; a sufficient amount is needed for an efficient reaction rate, but excessive amounts increase costs and can complicate product purification. researchgate.net

Furthermore, demonstrating the scalability of a synthetic protocol is a crucial step toward industrial application. This involves performing the reaction on a larger scale (e.g., gram or kilogram scale) to ensure that the yield and purity are maintained and to identify any potential issues with heat transfer or mixing that may not be apparent on a laboratory scale. beilstein-journals.orgnih.gov

| Scale-up | Heat transfer, mixing efficiency, safety considerations at larger scales. | Feasibility for industrial production. | beilstein-journals.orgnih.gov |

Chemical Reactivity, Derivatization, and Mechanistic Studies of 4 Difluoromethoxy 3 Ethoxyaniline

Fundamental Reaction Pathways of the Aniline (B41778) Moiety

The chemical behavior of 4-(difluoromethoxy)-3-ethoxyaniline is largely dictated by the aniline functional group, with its reactivity being modulated by the substituents on the aromatic ring.

Nucleophilic Characteristics and Reactivity Influences of the Aniline Nitrogen

The nitrogen atom of the aniline group in this compound possesses a lone pair of electrons, rendering it nucleophilic. quora.com This allows it to participate in reactions with a variety of electrophiles. However, the nucleophilicity of the aniline nitrogen is significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The interplay of these groups governs the site of electrophilic attack. While electron-donating groups are typically ortho/para directors for electrophilic aromatic substitution, and electron-withdrawing groups are meta directors, the primary site of reaction for the aniline moiety itself is the nitrogen atom in nucleophilic substitution and addition reactions. wikipedia.org

Oxidation and Reduction Chemistry of the Aniline System

Anilines are susceptible to oxidation, which can lead to a variety of products, including nitroso compounds, nitro compounds, and polymeric materials. The specific outcome depends on the oxidizing agent and the reaction conditions. While no specific studies on the oxidation of this compound are publicly available, the presence of the electron-withdrawing difluoromethoxy group would likely make the aniline moiety more resistant to oxidation compared to unsubstituted aniline.

Conversely, the nitro precursor to this compound, 1-(difluoromethoxy)-2-ethoxy-4-nitrobenzene, can be readily reduced to form the aniline. This reduction is a common synthetic step and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).

Functional Group Transformations and Strategic Derivatization

The aniline group of this compound is a versatile handle for a range of functional group transformations and derivatization reactions, enabling the synthesis of a diverse array of more complex molecules.

Amidation Reactions and Amide Bond Formation

One of the most important reactions of anilines is their acylation to form amides. This transformation is widely used in medicinal chemistry to introduce various side chains and build molecular complexity. The reaction typically involves the treatment of the aniline with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent.

While specific examples of amidation reactions with this compound are not extensively documented in the public literature, the general principles of amide bond formation apply. The reduced nucleophilicity of the aniline nitrogen, due to the electron-withdrawing difluoromethoxy group, may necessitate the use of more reactive acylating agents or stronger coupling reagents to achieve high yields.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentDescription
Dicyclohexylcarbodiimide (DCC)A widely used carbodiimide (B86325) for activating carboxylic acids.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)A water-soluble carbodiimide, often used with an additive like HOBt.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)A phosphonium-based coupling reagent.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)A highly efficient uronium-based coupling reagent.

Substitution Reactions Involving Fluorine Atoms

The difluoromethoxy group is generally considered to be metabolically stable. However, under specific and often harsh reaction conditions, it can undergo nucleophilic substitution. Studies on related nitrobenzene (B124822) compounds have shown that the difluoromethoxy group can be displaced by strong nucleophiles like ammonia (B1221849) at high temperatures and pressures. researchgate.net In these competitive substitution reactions, the reactivity of the difluoromethoxy group was found to be lower than that of a fluorine atom but significantly higher than that of a chlorine atom in the same position. researchgate.net It is important to note that these reactions were performed on highly activated nitro-substituted rings, and similar reactivity for this compound under standard synthetic conditions is not expected. The C-F bonds are strong, and substitution of the fluorine atoms is not a common transformation.

Formation of Complex Scaffolds

This compound serves as a valuable building block in the synthesis of more complex molecular scaffolds, particularly those with applications in drug discovery. The aniline functionality allows for its incorporation into a variety of heterocyclic systems.

For instance, anilines are common starting materials for the synthesis of quinolines, benzodiazepines, and other nitrogen-containing ring systems through various condensation and cyclization reactions. While specific examples detailing the use of this compound in the construction of such scaffolds are proprietary or not widely published, its structural motifs are found in patented compounds, suggesting its use as a key intermediate. The unique combination of substituents allows for fine-tuning of the physicochemical properties, such as lipophilicity and metabolic stability, of the final complex molecules.

Aza-Diels-Alder Reactions and Heterocycle Synthesis

The aza-Diels-Alder reaction, a powerful tool for constructing six-membered nitrogen heterocycles, involves the [4+2] cycloaddition of a diene with a dienophile containing a nitrogen atom. mdpi.com The aniline derivative, this compound, can serve as a precursor to the imine dienophile, which is often generated in situ. The reaction mechanism can proceed through either a concerted or a stepwise pathway. mdpi.com In many cases, the imine is formed from the reaction of an amine with an aldehyde, such as formaldehyde (B43269). mdpi.com

The reactivity in these cycloadditions is influenced by the electronic nature of the substituents on the aniline ring. The presence of both an ethoxy and a difluoromethoxy group, which are electron-donating and electron-withdrawing respectively, can modulate the reactivity of the resulting imine. Generally, electron-withdrawing groups on the imine's nitrogen atom can increase the reaction rate. mdpi.com

For instance, aza-Diels-Alder reactions have been successfully carried out using various imines derived from substituted anilines. In one study, the reaction of an in situ generated iododiene with aryl- and benzyl-N-substituted imines proceeded efficiently, although it was noted that strongly electron-donating groups could hinder the reaction. nou.edu.ng Another report highlights the use of fluorinated alcohols to promote imino-Diels-Alder reactions of N-aryl aldimines with vinyl ethers to produce tetrahydroquinolines. researchgate.net These examples suggest that this compound, after conversion to an appropriate imine, could be a viable substrate for aza-Diels-Alder reactions, leading to the synthesis of functionalized tetrahydroquinolines and other related heterocyclic structures.

Annulation and Cyclization Processes for Nitrogen-Containing Systems

The unique substitution pattern of this compound makes it an interesting substrate for various annulation and cyclization reactions to form a range of nitrogen-containing heterocycles.

Pyrazoles:

Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com However, methods for the direct synthesis of N-substituted pyrazoles from primary amines, such as this compound, have also been developed. These reactions often involve the use of an electrophilic amination reagent. acs.org Aromatic amines, including those with electron-donating substituents, have been shown to react under these conditions to afford N-aryl pyrazoles in moderate to good yields. acs.org For example, anilines with methoxy (B1213986) groups have been successfully used in such syntheses. acs.org This suggests that this compound would likely be a suitable substrate for these types of pyrazole (B372694) syntheses.

Isoxazoles:

The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. organic-chemistry.orgyoutube.com Alternatively, they can be formed from the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com While direct synthesis from anilines is less common, anilines can be precursors to intermediates that then undergo cyclization. For instance, anilines can be coupled with other molecules to form a backbone that can then be cyclized to an isoxazole (B147169) ring. youtube.com The electronic properties of the substituents on the aniline can influence the feasibility and outcome of these multi-step sequences.

Pyrimidines:

Pyrimidine (B1678525) synthesis can be achieved through various multicomponent reactions. nih.gov One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. nih.gov While anilines are not direct components in the classical Biginelli reaction, they can be incorporated into the starting materials. For example, anilines can react with other reagents to form intermediates that are then used in pyrimidine synthesis. nih.gov The synthesis of pyrimidine derivatives through the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine has also been reported. acs.org Furthermore, substituted anilines have been used in the synthesis of 2-substituted aniline pyrimidine derivatives. nih.gov

Indoles:

The synthesis of indoles from substituted anilines is a well-established area of organic chemistry. Several named reactions, such as the Fischer, Bischler, and Gassman syntheses, utilize aniline derivatives as starting materials. nih.govluc.edu The Gassman indole (B1671886) synthesis, for example, involves the reaction of an aniline with a ketone bearing a thioether substituent. acs.org However, it has been noted that electron-rich anilines, such as 4-methoxyaniline, can be problematic in this specific reaction. acs.org

Conversely, other methods are well-suited for anilines with electron-donating groups. The development of palladium-catalyzed methods has expanded the scope of indole synthesis from anilines. For instance, the palladium/norbornene cooperative catalysis allows for the synthesis of C3,C4-disubstituted indoles from ortho-substituted aryl iodides and N-benzoyloxy allylamines. nih.gov This method shows good functional group tolerance, making it potentially applicable to derivatives of this compound. Copper-mediated C–H annulation of simple anilines with internal alkynes also provides a direct route to 2,3-disubstituted indoles. acs.org

Cross-Coupling Reactions (e.g., Suzuki) for Biaryl Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the creation of biaryl structures. beilstein-journals.orgunimib.it This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate. unimib.it

To utilize this compound in a Suzuki coupling, it would first need to be converted into a suitable coupling partner, most commonly an aryl halide (e.g., bromo or iodo derivative) or an aryl triflate. The synthesis of such precursors from the parent aniline is a standard transformation in organic chemistry.

The success of the Suzuki coupling can be influenced by the electronic and steric properties of the substituents on the aryl halide. The presence of both an electron-donating ethoxy group and a moderately electron-withdrawing difluoromethoxy group on the aniline ring would affect the reactivity of its halogenated derivative. Research has shown that Suzuki couplings can be successfully performed on a wide range of substituted aryl halides, including those with electron-rich and electron-poor groups, as well as various heterocycles. nih.govnih.gov Specifically, the coupling of unprotected ortho-bromoanilines with various boronic esters has been demonstrated to be effective. nih.gov This suggests that a halogenated derivative of this compound would be a viable substrate for Suzuki cross-coupling reactions to form functionalized biaryl compounds.

Below is a table summarizing the types of reactions discussed and the potential role of this compound.

Reaction TypeRole of this compoundPotential Products
Aza-Diels-Alder Precursor to imine dienophileTetrahydroquinolines, other N-heterocycles
Pyrazole Synthesis Primary amine starting materialN-Aryl pyrazoles
Isoxazole Synthesis Precursor to cyclization intermediatesSubstituted isoxazoles
Pyrimidine Synthesis Component in multicomponent reactions or precursor to key intermediatesFunctionalized pyrimidines
Indole Synthesis Starting aniline derivativeSubstituted indoles
Suzuki Cross-Coupling Precursor to aryl halide/triflate coupling partnerBiaryl compounds

Structure Activity Relationship Sar and Analogue Design Within 4 Difluoromethoxy 3 Ethoxyaniline Derivatives

Rational Design of Bioisosteric Analogues

Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to improve the compound's biological activity. nih.govnih.gov

Trifluoromethoxy and Difluoroethoxy Bioisosteres

The difluoromethoxy (-OCHF2) group on the aniline (B41778) ring is a key feature. A common bioisosteric modification would be its replacement with a trifluoromethoxy (-OCF3) or a difluoroethoxy (-OCH2CF2) group. mdpi.com The trifluoromethoxy group is known to be bulkier and more electron-withdrawing than the difluoromethoxy group, which would significantly alter the electronic properties of the aromatic ring. mdpi.com This, in turn, could influence the compound's interaction with biological targets. The difluoro(methoxy)methyl group (CF2OCH3) has been shown to be a moderate electron acceptor through both inductive and resonance effects. nuph.edu.ua

BioisosterePotential Impact on Properties
Trifluoromethoxy (-OCF3) Increased lipophilicity, enhanced metabolic stability, stronger electron-withdrawing effect compared to -OCHF2. mdpi.com
Difluoroethoxy (-OCH2CF2) Altered steric profile and lipophilicity, potential for different metabolic pathways.

Modulation of Electronic and Steric Parameters via Substituent Variation

Substituent VariationPotential Effect
Varying Alkoxy Chain Length Modulates lipophilicity and steric hindrance.
Introducing Electron-Withdrawing Groups Alters the electronic character of the aniline ring, potentially impacting target interactions.
Positional Isomerism Changes the spatial arrangement of functional groups, affecting binding to target proteins.

Exploration of Diverse Chemical Libraries Based on the Compound Scaffold

The 4-(difluoromethoxy)-3-ethoxyaniline scaffold could serve as a starting point for the synthesis of diverse chemical libraries to explore a wide range of biological activities.

Thiadiazole and Isoxazole (B147169) Derivative Generation

The primary amine of this compound is a versatile functional group for the synthesis of various heterocyclic systems. Thiadiazoles are a class of heterocycles known for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govscispace.commdpi.comajprd.com The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazides, which can be prepared from anilines. nih.gov

Isoxazoles are another important class of heterocycles found in a number of drugs. wikipedia.org Their synthesis can be achieved through various methods, including the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or the cycloaddition of nitrile oxides with alkynes. wikipedia.orgyoutube.comnih.govorganic-chemistry.org The aniline group could be a precursor to a nitrile oxide or be part of a larger fragment that undergoes cyclization to form an isoxazole ring.

Pyrimidineamine and Other Heterocyclic Conjugates

Pyrimidineamine derivatives are another class of compounds with significant biological activities, including use as kinase inhibitors in cancer therapy. nih.govresearchgate.net The synthesis of 2-anilinopyrimidine derivatives can be achieved through the reaction of substituted anilines with a pyrimidine (B1678525) core bearing a suitable leaving group. nih.gov The this compound could be readily incorporated into such synthetic schemes. General methods for the synthesis of various pyrimidine derivatives are well-established. researchgate.net

Nodulisporic Acid Derivatives and Fentanyl Analogues

While there is no direct evidence of this compound being used in the synthesis of Nodulisporic Acid or Fentanyl analogues, the structural motif of a substituted aniline is present in some analogues of these complex molecules.

Nodulisporic acids are a family of indole (B1671886) diterpenes with potent insecticidal activity. researchgate.net Their synthesis is complex, but some synthetic strategies involve the coupling of an indole core with a side chain that could potentially be derived from a substituted aniline. The semisynthetic conversion of nodulisporic acid A has led to derivatives with improved ectoparasiticidal activity. nih.gov

Fentanyl is a powerful synthetic opioid, and a vast number of its analogues have been synthesized to explore their analgesic properties. wikipedia.orgpnnl.gov The core structure of fentanyl includes an anilino group, and modifications of the aniline ring are a common strategy to alter the pharmacological profile of these compounds. nih.gov Patents describe the synthesis of various fentanyl analogues with diverse substitutions on the aniline ring. google.com

Impact of Structural Modifications on Derivative Reactivity and Synthetic Feasibility

A comprehensive analysis of the impact of structural modifications on the reactivity and synthetic feasibility of derivatives of this compound is currently limited by the lack of specific published research on this particular compound series. The available information primarily consists of basic chemical data and synthetic routes for the parent compound, rather than in-depth studies on its analogues.

The synthetic feasibility of derivatives would largely depend on the intended modification. For instance, reactions involving the amine group, such as acylation or alkylation, would be influenced by its nucleophilicity. Modifications to the aromatic ring would be governed by the directing effects of the existing substituents. The synthesis of analogues with alterations in the difluoromethoxy or ethoxy groups would likely require multi-step synthetic sequences starting from different precursors.

Advanced Spectroscopic Characterization Techniques in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(Difluoromethoxy)-3-ethoxyaniline, both proton (¹H) and fluorine-¹⁹ (¹⁹F) NMR are indispensable.

¹H NMR spectroscopy would be used to identify and map the hydrogen atoms in the molecule. The aromatic protons on the benzene (B151609) ring would exhibit distinct chemical shifts and coupling patterns based on their position relative to the amine, ethoxy, and difluoromethoxy substituents. The ethoxy group would be characterized by a triplet and a quartet corresponding to the methyl and methylene (B1212753) protons, respectively. The amine protons would typically appear as a broad singlet, and the single proton of the difluoromethoxy group would present as a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR is particularly crucial for confirming the presence and electronic environment of the fluorine atoms in the difluoromethoxy group. A single resonance, split into a doublet by the adjacent proton, would be expected. The chemical shift of this signal provides valuable information about the electronic effects of the aromatic ring on the difluoromethoxy moiety.

¹H NMR Expected Resonances for this compound
Proton Type Expected Chemical Shift (ppm)
Aromatic CH6.5 - 7.5
-OCHF₂6.5 - 7.0 (triplet)
-OCH₂CH₃3.9 - 4.2 (quartet)
-NH₂3.5 - 4.5 (broad singlet)
-OCH₂CH₃1.3 - 1.5 (triplet)
¹⁹F NMR Expected Resonance for this compound
Fluorine Type Expected Chemical Shift (ppm)
-OCHF₂-80 to -100 (doublet)

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) , often utilizing an Atmospheric Pressure Electrospray Ionization (AP-ESI) source, would be employed to determine the precise molecular weight of this compound. This accurate mass measurement allows for the confident determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

In a typical analysis, the molecule would be protonated to form the [M+H]⁺ ion. The fragmentation of this ion in the mass spectrometer would yield characteristic daughter ions. For instance, the loss of the ethoxy group or cleavage of the C-O bond of the difluoromethoxy group would produce specific fragment ions, aiding in the structural confirmation.

HRMS Data for this compound
Molecular Formula C₉H₁₁F₂NO₂
Exact Mass 203.0758
[M+H]⁺ (observed) 204.0831

Chromatographic-Mass Spectrometric Coupling for Purity and Identity Confirmation in Reaction Monitoring

The coupling of liquid chromatography with mass spectrometry, particularly Ultra-Performance Liquid Chromatography (UPLC/MS), is a highly sensitive and selective method for monitoring the progress of chemical reactions and assessing the purity of the final product.

In the synthesis of this compound, UPLC/MS would be used to separate the target compound from any starting materials, intermediates, byproducts, or impurities. The UPLC provides rapid and efficient separation based on the analytes' differential partitioning between the stationary and mobile phases. The effluent from the UPLC column is then introduced directly into the mass spectrometer.

The MS detector provides two dimensions of information for each peak eluting from the column: the retention time and the mass spectrum. This allows for the confident identification of the main product peak as this compound by its characteristic mass-to-charge ratio. The integration of the peak area in the chromatogram provides a quantitative measure of its purity. This technique is invaluable for optimizing reaction conditions and ensuring the quality of the synthesized compound.

UPLC/MS Analysis Parameters
Column Reversed-phase C18
Mobile Phase Gradient of water and acetonitrile (B52724) (with formic acid)
Detection UV and ESI-MS
Expected Retention Time Dependent on specific conditions
Monitored Ion (m/z) 204.0831 ([M+H]⁺)

Applications As a Precursor and Building Block in Complex Chemical Synthesis

Utilization in the Synthesis of Advanced Organic Materials

The structural characteristics of 4-(Difluoromethoxy)-3-ethoxyaniline lend themselves to the creation of advanced organic materials with specific, desirable properties.

Precursor in Azo Dye Chemistry and Pigment Synthesis

Role in Polymer and Nanomaterial Development

The functional groups present in this compound can be exploited in the development of novel polymers and nanomaterials. The amine group can be used for polymerization reactions, such as the formation of polyamides or polyimides. The fluorine atoms in the difluoromethoxy group can impart unique properties to the resulting polymers, including thermal stability, chemical resistance, and specific optical or electronic characteristics. The tailored structure of this aniline (B41778) derivative makes it a candidate for incorporation into more complex macromolecular architectures and functional nanomaterials.

Integration into Methodologies for Active Pharmaceutical Ingredient (API) Synthesis

The aniline scaffold is a common feature in many pharmacologically active compounds. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of a range of therapeutic agents.

Building Block for Topoisomerase II Poisons and Related Antineoplastic Agents

Topoisomerase II is an essential enzyme involved in managing DNA topology, and its inhibitors are a well-established class of anticancer drugs. nih.gov These drugs, often referred to as topoisomerase II poisons, work by stabilizing the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately cell death. nih.gov The development of novel topoisomerase II inhibitors often involves the synthesis of complex heterocyclic systems. Aniline derivatives are frequently used as starting materials or key intermediates in the construction of these scaffolds. For instance, in the synthesis of certain quinoline-based kinase inhibitors, which can also exhibit antineoplastic activity, substituted anilines are crucial reactants. nih.gov The unique electronic and steric properties conferred by the difluoromethoxy and ethoxy groups of this compound could be strategically utilized in the design of new topoisomerase II poisons with improved efficacy or selectivity. nih.gov

Precursor in the Development of Kinase and Receptor Modulators

Kinase Inhibitors:

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them important drug targets. This compound can serve as a precursor for the synthesis of various kinase inhibitors.

ERK5, SYK, LRRK2, and MYLK Inhibitors: The aniline moiety is a common structural feature in many kinase inhibitors. For example, in the synthesis of spleen tyrosine kinase (SYK) inhibitors, substituted anilines are used as key building blocks. researchgate.net Similarly, the development of inhibitors for Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease research, often involves the use of functionalized anilines. nih.govnih.gov The unique substitution pattern of this compound could be incorporated into the synthesis of inhibitors for these and other kinases like ERK5 and MYLK, potentially influencing their potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Receptor Modulators:

S1P1 Receptor Modulators: Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors involved in regulating lymphocyte trafficking. wikipedia.orgnih.gov Modulators of the S1P1 receptor are used in the treatment of autoimmune diseases like multiple sclerosis. wikipedia.orgnih.govclevelandclinic.org The synthesis of S1P1 receptor modulators often involves the construction of complex molecules where substituted anilines can be key starting materials or intermediates. nih.govfrontiersin.org The specific properties of this compound could be leveraged to create novel S1P1 modulators with optimized pharmacological profiles.

mGluR1 Modulators: Metabotropic glutamate (B1630785) receptors (mGluRs) are involved in modulating synaptic transmission and neuronal excitability. Positive allosteric modulators (PAMs) of mGluR subtypes, such as mGluR1 and mGluR4, are being investigated for various neurological and psychiatric disorders. nih.govnih.gov The synthesis of these modulators often involves the creation of complex heterocyclic structures, where the aniline group can be a key reactive handle for building the desired molecular framework.

Role in Mannich Base Synthesis for Diverse Pharmacological Scaffolds

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. Aniline and its derivatives are commonly used as the amine component in this reaction. The resulting Mannich bases are versatile intermediates and have been shown to possess a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govresearchgate.netopenpharmaceuticalsciencesjournal.com this compound can be employed in the Mannich reaction to generate a variety of novel Mannich bases, which can then be further elaborated or screened for biological activity.

Intermediate in Antiparasitic Agent Development (e.g., Trypanosoma brucei S-Adenosylmethionine Decarboxylase inhibitors)

The protozoan parasite Trypanosoma brucei is the causative agent of Human African Trypanosomiasis, a devastating disease. A key enzyme in the parasite's polyamine biosynthesis pathway, S-adenosylmethionine decarboxylase (AdoMetDC), has been identified as a crucial drug target. nih.gov Inhibitors of this enzyme have shown promise as effective anti-trypanosomal agents. nih.gov

Broader Industrial and Academic Chemical Applications

Beyond its potential in medicinal chemistry, this compound is a valuable intermediate in other sectors of the chemical industry, including catalysis and the production of specialized agricultural chemicals.

Ligand Development for Homogeneous Catalysis

In the field of homogeneous catalysis, the design and synthesis of ligands are paramount to controlling the activity and selectivity of metal catalysts. Substituted anilines are frequently employed as precursors in the synthesis of a wide variety of ligands. While specific research detailing the use of this compound in ligand development is not prominent in publicly accessible literature, its structural features are relevant to this application. The amine group can be readily transformed into various coordinating moieties, and the electronic properties of the aromatic ring, influenced by the difluoromethoxy and ethoxy substituents, can fine-tune the catalytic performance of the resulting metal complex.

Intermediate in Agrochemical and Specialty Chemical Production (e.g., pesticide fluorourea)

The introduction of fluorine atoms into agrochemicals can lead to enhanced efficacy and stability. Although direct documentation linking this compound to the synthesis of fluorourea pesticides is not explicitly found in the searched literature, the general synthetic routes for such compounds often rely on aniline derivatives. The synthesis of ureas typically involves the reaction of an isocyanate with an amine. Aniline precursors can be converted to phenylisocyanates, which then react with another amine to form the urea (B33335) linkage. The difluoromethoxy group present in this compound is a desirable feature in modern agrochemicals, potentially contributing to improved biological activity.

Q & A

Q. What are the recommended synthetic routes for 4-(difluoromethoxy)-3-ethoxyaniline, and how can reaction efficiency be optimized?

A green, one-pot synthesis using ultrasonication in aqueous media is recommended. This method avoids organic solvents and reduces reaction time by enhancing mass transfer and reaction kinetics. For example, similar Schiff base compounds derived from 4-(difluoromethoxy)-2-hydroxybenzaldehyde were synthesized efficiently under ultrasonication . Optimization involves adjusting solvent ratios (e.g., ethanol-water mixtures) and reaction temperature (40–60°C).

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • IR spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹, C-F vibrations at 1200–1100 cm⁻¹).
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) : Resolves substituent positions (e.g., ethoxy vs. difluoromethoxy groups) and confirms regiochemistry.
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions). Purity can be assessed via HPLC with UV detection at 254 nm .

Q. How can researchers mitigate challenges in purifying this compound due to its solubility limitations?

Recrystallization using mixed solvents (e.g., hexane/ethyl acetate) or column chromatography with silica gel (eluent: dichloromethane/methanol gradients) is effective. For polar byproducts, preparative TLC with high-resolution plates (e.g., 60 Å pore size) improves separation .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

The electron-donating ethoxy group activates the aniline ring toward electrophilic substitution, while the difluoromethoxy group introduces steric hindrance. Palladium-catalyzed coupling requires bulky ligands (e.g., XPhos) to prevent ortho-substitution interference. DFT studies suggest that the HOMO localization on the amino group facilitates oxidative addition .

Q. How can computational chemistry (e.g., DFT) predict the electronic properties of this compound for sensor applications?

DFT calculations (B3LYP/6-311+G(d,p)) model electron density distribution, revealing nucleophilic sites (e.g., NH₂) for heavy metal coordination. Fukui indices identify regions prone to electrophilic attack, aiding in designing derivatives for selective ion sensing. Experimental validation via cyclic voltammetry aligns with computed redox potentials .

Q. What role does this compound play in synthesizing bioactive heterocycles, and how do substituents influence activity?

It serves as a precursor for benzimidazole derivatives (e.g., pantoprazole intermediates). Substituent effects:

  • Ethoxy group : Enhances lipophilicity and metabolic stability.
  • Difluoromethoxy group : Reduces oxidative metabolism via fluorine’s electron-withdrawing effect. Structure-activity relationships (SAR) show that nitro or cyano substitutions at the 2-position improve antimicrobial activity .

Q. What analytical challenges arise in detecting trace impurities of this compound in environmental samples?

LC-MS/MS with a C18 column (0.1% formic acid in acetonitrile/water) achieves ppb-level detection. Matrix effects from soil or water samples require SPE cleanup (e.g., HLB cartridges). Method validation via spike-recovery experiments (≥85% recovery) ensures accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.